molecular formula C8H13N3O2S B5679551 Ethyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate

Ethyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B5679551
M. Wt: 215.28 g/mol
InChI Key: BZOZGJQCWOWAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate is a chemical compound belonging to the class of 1,2,4-triazole derivatives. . The presence of the triazole ring in its structure imparts unique properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate typically involves the reaction of ethyl bromoacetate with 5-ethyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium ethoxide . The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole derivative attacks the bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can inhibit the function of key enzymes involved in cellular processes, leading to the observed biological effects . The compound’s ability to disrupt microbial cell membranes and interfere with DNA synthesis contributes to its antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group can enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

IUPAC Name

ethyl 2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-3-6-9-8(11-10-6)14-5-7(12)13-4-2/h3-5H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOZGJQCWOWAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.